![molecular formula C6H9N3O2 B2491341 methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 2489342-76-7](/img/structure/B2491341.png)
methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
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Description
Methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its versatile chemical and physical properties, which make it a valuable building block in organic synthesis. Its structure enables a variety of chemical reactions, contributing to the synthesis of numerous heterocyclic compounds.
Synthesis Analysis
The compound can be synthesized through various chemical pathways, often involving the treatment of precursor molecules with specific reagents to introduce or modify functional groups. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized by reacting 4 with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating one of the synthetic approaches to similar compounds (Minga, 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, reveals detailed insights into the arrangement of atoms within the compound. For example, studies on related compounds highlight the importance of hydrogen bonding in determining the molecular conformation and crystalline structure (Portilla et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution and condensation reactions, due to the presence of reactive amino and carboxylate groups. These reactions enable the synthesis of diverse heterocyclic compounds, as demonstrated in the synthesis of d10 metal coordination polymers (Cheng et al., 2017).
Mechanism of Action
Target of action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific targets of “methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate” would depend on its specific structure and any modifications made to it.
Mode of action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical pathways
Pyrazoles can affect various biochemical pathways depending on their specific structure and the targets they interact with. For example, 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, some pyrazoles are sensitive to air and should be stored away from it . They should also be kept in a cool place and in a tightly closed container in a dry and well-ventilated place .
properties
IUPAC Name |
methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMLNHVAVSFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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